![molecular formula C7H14N6 B7570004 N,1-dimethyl-N-pyrrolidin-3-yltetrazol-5-amine](/img/structure/B7570004.png)
N,1-dimethyl-N-pyrrolidin-3-yltetrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,1-dimethyl-N-pyrrolidin-3-yltetrazol-5-amine, also known as DMPT, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields. DMPT is a tetrazole derivative that has been studied for its ability to improve animal growth and feed efficiency, as well as its potential as a pheromone in aquatic animals.
Mechanism of Action
The mechanism of action of N,1-dimethyl-N-pyrrolidin-3-yltetrazol-5-amine is not fully understood, but it is believed to act as a methionine analog and stimulate the synthesis of growth hormone in animals. N,1-dimethyl-N-pyrrolidin-3-yltetrazol-5-amine has also been shown to increase the activity of digestive enzymes and improve nutrient absorption in animals.
Biochemical and Physiological Effects:
N,1-dimethyl-N-pyrrolidin-3-yltetrazol-5-amine has been shown to have various biochemical and physiological effects in animals. In pigs, N,1-dimethyl-N-pyrrolidin-3-yltetrazol-5-amine has been shown to increase the levels of growth hormone and insulin-like growth factor 1, as well as improve nutrient absorption and feed efficiency. In fish, N,1-dimethyl-N-pyrrolidin-3-yltetrazol-5-amine has been shown to improve growth and survival rates, as well as increase the activity of digestive enzymes.
Advantages and Limitations for Lab Experiments
N,1-dimethyl-N-pyrrolidin-3-yltetrazol-5-amine has several advantages for use in lab experiments, including its stability and ease of use. However, there are also limitations to its use, including the potential for toxicity at high doses and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on N,1-dimethyl-N-pyrrolidin-3-yltetrazol-5-amine, including its potential applications in human health and the development of more efficient synthesis methods. Additionally, further research is needed to fully understand the mechanism of action of N,1-dimethyl-N-pyrrolidin-3-yltetrazol-5-amine and its potential as a pheromone in aquatic animals.
Synthesis Methods
N,1-dimethyl-N-pyrrolidin-3-yltetrazol-5-amine can be synthesized using a variety of methods, including the reaction of pyrrolidine with tetrazole, or the reaction of pyrrolidine with 5-azidotetrazole. The resulting product is then treated with methyl iodide to produce N,1-dimethyl-N-pyrrolidin-3-yltetrazol-5-amine. The synthesis of N,1-dimethyl-N-pyrrolidin-3-yltetrazol-5-amine has been extensively studied, and various modifications to the reaction conditions have been proposed to improve the yield and purity of the product.
Scientific Research Applications
N,1-dimethyl-N-pyrrolidin-3-yltetrazol-5-amine has been studied for its potential applications in various fields, including animal husbandry, aquaculture, and pheromone research. In animal husbandry, N,1-dimethyl-N-pyrrolidin-3-yltetrazol-5-amine has been shown to improve feed efficiency and promote growth in various species, including pigs, chickens, and fish. In aquaculture, N,1-dimethyl-N-pyrrolidin-3-yltetrazol-5-amine has been studied as a potential feed additive to improve growth and survival rates in various fish species. Additionally, N,1-dimethyl-N-pyrrolidin-3-yltetrazol-5-amine has been studied as a potential pheromone in aquatic animals, including shrimp and fish.
properties
IUPAC Name |
N,1-dimethyl-N-pyrrolidin-3-yltetrazol-5-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N6/c1-12(6-3-4-8-5-6)7-9-10-11-13(7)2/h6,8H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPKCDKCWNYMPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)N(C)C2CCNC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.